3-Acetylamino-6-bromo-2-nitro-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-6-bromo-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O5/c1-4(13)11-6-3-2-5(10)7(9(14)15)8(6)12(16)17/h2-3H,1H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPNTNQVUJXJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464877 | |
| Record name | 3-acetylamino-6-bromo-2-nitro-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333458-71-2 | |
| Record name | 3-acetylamino-6-bromo-2-nitro-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetylamino 6 Bromo 2 Nitro Benzoic Acid
Retrosynthetic Analysis of 3-Acetylamino-6-bromo-2-nitro-benzoic Acid
A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the introduction of the three substituents on the benzoic acid core. The directing effects of the functional groups—acetylamino (ortho-, para-directing, activating), bromo (ortho-, para-directing, deactivating), nitro (meta-directing, deactivating), and carboxyl (meta-directing, deactivating)—are the paramount consideration in planning a forward synthesis.
A plausible retrosynthetic pathway is outlined below:

This analysis suggests that the acetylamino group can be derived from a precursor amino group via acylation. The nitro group can be introduced through an electrophilic nitration reaction, and the bromo substituent via electrophilic bromination. The carboxylic acid could be present in the starting material or be generated from the oxidation of a methyl group. The order of these transformations is critical to achieve the desired 2,3,6-substitution pattern.
Functional Group Interconversions and Key Synthetic Steps in the Preparation of this compound
The forward synthesis of this compound necessitates a carefully orchestrated sequence of reactions to ensure the correct regiochemical outcome. The interplay of activating and deactivating groups, as well as their directing effects, must be strategically managed.
Regioselective Introduction of the Nitro Group via Nitration Reactions
The introduction of the nitro group at the C2 position is a pivotal step. Considering the directing effects of the other substituents, this nitration is likely to be performed on a precursor that favors substitution at this position. For instance, nitration of a 3-amino or 3-acetylamino benzoic acid derivative would be directed primarily to the ortho and para positions. However, the presence of other substituents will modulate this regioselectivity.
A common method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, must be carefully controlled to prevent over-nitration and side product formation. The strong deactivating nature of the nitro and carboxyl groups necessitates forcing conditions for subsequent electrophilic substitutions.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Directing Effect | Reactivity |
| -NHCOCH₃ | ortho, para | Activating |
| -Br | ortho, para | Deactivating |
| -NO₂ | meta | Deactivating |
| -COOH | meta | Deactivating |
Strategic Incorporation and Manipulation of the Bromo Substituent
The bromo substituent at the C6 position can be introduced via electrophilic bromination using reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). The timing of this step is crucial. If performed on a substrate with a strong ortho-, para-directing group at C3 (like acetylamino), bromination would be expected to occur at the C6 (para) and C4 (ortho) positions.
For instance, the bromination of 3-acetylaminobenzoic acid would likely yield a mixture of 3-acetylamino-6-bromobenzoic acid and 3-acetylamino-4-bromobenzoic acid. Separation of these isomers would be a necessary subsequent step. Alternatively, the starting material could already contain the bromo substituent in the desired position.
Acylation Reactions for the Formation of the Acetylamino Moiety
The acetylamino group is typically introduced by the acylation of a precursor amino group. This is a straightforward and high-yielding reaction, commonly carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base or in a suitable solvent. The protection of the amino group as an acetamide (B32628) is also a common strategy in multi-step syntheses to moderate its activating effect and to prevent side reactions during subsequent electrophilic substitutions. The acylation of an aminobenzoic acid derivative is a well-established transformation.
Exploration of Established Synthetic Pathways for Closely Related Analogues of Benzoic Acid
The synthesis of isomers and analogues of the target molecule provides valuable insights into potential synthetic strategies. For example, the synthesis of 4-bromo-3-nitrobenzoic acid often starts from p-toluidine, which is first acetylated, then nitrated (directing the nitro group ortho to the acetylamino group), followed by bromination, and finally hydrolysis of the acetylamino group and oxidation of the methyl group.
Similarly, the synthesis of 3-bromo-2-nitrobenzoic acid can be envisioned through various routes, potentially starting from 3-bromotoluene. The directing effects of the bromo and methyl groups would guide the subsequent nitration. These established pathways for related compounds highlight the importance of strategic functional group manipulation to achieve the desired substitution pattern.
Emerging Synthetic Routes and Catalyst Development for Functionalized Aromatic Carboxylic Acids
Recent advances in organic synthesis have introduced novel methods for the functionalization of aromatic rings that offer improved regioselectivity and efficiency. Transition-metal-catalyzed C-H activation and functionalization reactions are at the forefront of these developments. These methods allow for the direct introduction of functional groups at specific positions, often guided by a directing group already present on the aromatic ring.
For the synthesis of highly substituted benzoic acids, these emerging techniques could offer more direct and atom-economical routes compared to traditional electrophilic substitution reactions. For example, a directed C-H bromination or nitration could potentially install these groups with high regioselectivity, circumventing the challenges associated with mixed isomer formation. Research in this area is ongoing, and the development of new catalysts and methodologies continues to expand the synthetic chemist's toolbox for accessing complex aromatic molecules.
Methodological Considerations and Challenges in the Preparation of Substituted Benzoic Acid Derivatives
The synthesis of substituted benzoic acid derivatives, such as this compound, is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. The preparation of these molecules is often a complex undertaking, fraught with challenges that demand careful consideration of starting materials, reaction conditions, and the inherent properties of the functional groups involved.
A primary challenge lies in achieving the desired regioselectivity . The position of incoming substituents on the benzene (B151609) ring is governed by the electronic nature of the groups already present. Activating groups, which are electron-donating, typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which are electron-withdrawing, direct incoming electrophiles to the meta position. The interplay of multiple substituents with competing directing effects can lead to mixtures of isomers that are difficult to separate, thus lowering the yield of the desired product. For instance, the nitration of a substituted toluene (B28343) can yield both ortho and para isomers quora.com.
Functional group compatibility is another critical consideration. Many of the reagents used in aromatic substitution reactions are harsh and can interact with or degrade other functional groups on the molecule. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO4), often used to convert a methyl group to a carboxylic acid, can be incompatible with other sensitive functionalities quora.comorgsyn.org. Similarly, strong acids and bases used in nitration or hydrolysis steps can affect labile groups like esters or amides orgsyn.org.
The order of reactions is paramount in a multi-step synthesis. The choice of which substituent to introduce first can dramatically impact the feasibility of the entire synthetic sequence. For example, it is often more efficient to introduce a deactivating group at a later stage, as its presence can make subsequent electrophilic aromatic substitution reactions more difficult to achieve. The synthesis of m-nitrobenzoic acid often involves the nitration of a precursor like methyl benzoate (B1203000) followed by hydrolysis, as direct nitration of benzoic acid can be less efficient and lead to isomeric impurities orgsyn.org.
Purification of the final product and intermediates is a recurring challenge. The presence of regioisomers and byproducts necessitates the use of various purification techniques, such as recrystallization, column chromatography, and fractional distillation. The choice of solvent and conditions for recrystallization is crucial for obtaining a pure product orgsyn.orgorgsyn.org. In some cases, the physical properties of the isomers are so similar that their separation becomes a significant bottleneck in the synthetic process.
Furthermore, the availability and cost of starting materials can influence the chosen synthetic route. While a particular pathway may seem elegant on paper, the practicalities of sourcing the necessary precursors at a reasonable cost can lead chemists to explore alternative, more economical routes.
Finally, environmental considerations and safety are increasingly important aspects of synthetic methodology. The use of toxic reagents, the generation of hazardous waste, and the energy consumption of the process are all factors that need to be optimized in modern chemical synthesis google.comgoogle.com. The development of "green" synthetic methods, which utilize less hazardous substances and generate minimal waste, is an active area of research in the preparation of substituted benzoic acid derivatives researchgate.net.
To illustrate these challenges, a hypothetical synthesis of a polysubstituted benzoic acid is presented in the table below, outlining the potential steps and the associated considerations.
| Step | Transformation | Reagents & Conditions | Key Considerations & Challenges |
| 1 | Friedel-Crafts Alkylation | R-Cl, AlCl3 | Polysubstitution, rearrangement of the alkyl group, choice of Lewis acid. |
| 2 | Nitration | HNO3, H2SO4 | Regioselectivity (ortho/para vs. meta), control of reaction temperature to prevent over-nitration. |
| 3 | Halogenation | X2, FeX3 | Regioselectivity influenced by existing substituents, potential for multiple halogenations. |
| 4 | Oxidation of side-chain | KMnO4 or H2CrO4 | Harsh conditions may affect other functional groups, potential for ring cleavage. |
| 5 | Reduction of nitro group | Sn/HCl or H2, Pd/C | Selective reduction without affecting other reducible groups. |
| 6 | Acetylation of amino group | Acetic anhydride or acetyl chloride | Protection of the amino group, control of reaction conditions to avoid N,N-diacetylation. |
This table highlights the intricate decision-making process involved in the synthesis of substituted benzoic acids. Each step must be carefully planned and executed to maximize the yield and purity of the desired product while navigating the numerous methodological challenges.
Reaction Chemistry and Transformational Potential of 3 Acetylamino 6 Bromo 2 Nitro Benzoic Acid
Chemical Reactivity of the Nitro Group in Aromatic Systems
Reduction Pathways Leading to Amino Derivatives
The transformation of an aromatic nitro group into an amino group is a fundamental and widely used reaction in organic synthesis. This reduction is pivotal for creating anilines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers. A variety of reagents and conditions can achieve this transformation, with the choice often depending on the presence of other functional groups within the molecule. wikipedia.orgmasterorganicchemistry.com
Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is highly efficient but may also reduce other susceptible groups. commonorganicchemistry.com For a substrate like 3-acetylamino-6-bromo-2-nitro-benzoic acid, care must be taken to avoid dehalogenation (removal of the bromo substituent), which can occur with Pd/C. Raney nickel is often a better choice when dehalogenation is a concern. commonorganicchemistry.com
Alternatively, metal-based reductions offer a high degree of chemoselectivity. Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are effective for reducing nitro groups while leaving other functionalities, such as halogens and amides, intact. masterorganicchemistry.comcommonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, particularly for selective reductions when multiple nitro groups are present. commonorganicchemistry.com
| Reduction Method | Reagents | Typical Conditions | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | High efficiency; risk of dehalogenation. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Raney Nickel | Room temperature to moderate heat, atmospheric to high pressure | Good for substrates where dehalogenation is a concern. commonorganicchemistry.com |
| Metal in Acid | Fe, HCl or CH₃COOH | Refluxing solvent | Good chemoselectivity; tolerates halogens. masterorganicchemistry.com |
| Metal in Acid | Zn, HCl or CH₃COOH | Mild conditions | Good for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com |
| Metal Salt | SnCl₂ | Acidic or alcoholic solvent | Mild method that tolerates a wide range of functional groups. wikipedia.org |
Influence of the Nitro Group on Aromatic Ring Activation and Deactivation
The nitro group exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature through both resonance and inductive effects. msu.edunih.gov This deactivation makes reactions like Friedel-Crafts alkylation or acylation exceedingly difficult. quora.com The substituents already present on the ring (acetylamino, bromo, carboxyl) also influence the positions available for any potential electrophilic attack. The nitro group itself is a meta-director. quora.com
Conversely, the potent electron-withdrawing capacity of the nitro group is crucial for activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com For an SNAr reaction to proceed, a good leaving group (like the bromo substituent in this case) must be positioned ortho or para to a strong electron-withdrawing group. wikipedia.orgchemistrysteps.com In this compound, the bromo group is positioned ortho to the nitro group, a favorable arrangement for SNAr reactions.
Chemical Reactivity of the Bromo Substituent
The bromo substituent is a versatile functional handle, serving as a leaving group in substitution reactions and as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling chemistry.
Nucleophilic Aromatic Substitution (SNAr) Reactions
As mentioned, the bromine atom in the target molecule is activated for SNAr by the ortho-positioned nitro group. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is significantly enhanced by the electron-withdrawing nitro group. Subsequent elimination of the bromide ion restores the aromaticity of the ring. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide under these activated conditions.
| Nucleophile Type | Example Nucleophile | Potential Product |
| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 6-Methoxy derivative |
| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio) derivative |
| Nitrogen Nucleophile | Ammonia (NH₃) or Amines (RNH₂) | 6-Amino or 6-Alkylamino derivative |
| Carbon Nucleophile | Cyanide (e.g., KCN) | 6-Cyano derivative. quora.com |
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are excellent substrates for these transformations. rsc.orgrsc.org Palladium-catalyzed reactions are the most common, though nickel catalysts have gained prominence due to their lower cost and unique reactivity. rsc.org These reactions allow for the precise formation of C-C and C-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.org This would allow for the introduction of various aryl or alkyl groups at the 6-position.
Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes. acs.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. It is a powerful method for synthesizing substituted anilines and arylamines.
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl') |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkyne) |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base (e.g., NaOt-Bu) | C-N (Aryl-Amine) |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Aryl-Alkene) |
Reactivity and Further Functionalization of the Acetylamino Moiety
The acetylamino group (-NHCOCH₃) in this compound is a key functional group that can undergo its own set of transformations, primarily hydrolysis and reactions at the nitrogen atom.
Hydrolysis of the Amide Bond to Yield Amine Derivatives
The acetylamino group can be hydrolyzed back to the parent amino group (-NH₂) under either acidic or basic conditions. This reaction is often employed in multi-step syntheses where the acetylamino group is used as a protecting group for the more reactive amino group. msu.edu
Acid-catalyzed hydrolysis typically involves heating the compound with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon.
Base-catalyzed hydrolysis involves heating with a strong aqueous base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.
The product of hydrolysis of this compound would be 3-Amino-6-bromo-2-nitro-benzoic acid. The ease of this hydrolysis can be influenced by the electronic environment of the aromatic ring.
Hydrolysis of the Acetylamino Group
| Reactant | Conditions | Product |
| This compound | H₃O⁺, heat or OH⁻, heat | 3-Amino-6-bromo-2-nitro-benzoic acid |
Selective Transformations at the Nitrogen Atom of the Amide Group
While the acetylamino group is generally less reactive than a free amino group, transformations at the nitrogen atom are possible. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, which reduces its nucleophilicity and basicity. pressbooks.pub
One potential transformation is N-alkylation. Deprotonation of the amide N-H with a strong base, such as sodium hydride (NaH), would generate an amidate anion. This anion could then act as a nucleophile towards an alkylating agent (e.g., an alkyl halide) to introduce an alkyl group on the nitrogen atom. The success of such a reaction would depend on the relative reactivity of other potential sites in the molecule and the choice of reaction conditions.
The acetylamino group also influences the reactivity of the aromatic ring in electrophilic substitution reactions. It is an activating, ortho-, para-directing group. However, its activating effect is significantly attenuated compared to a free amino group. msu.edu This moderation of reactivity can be synthetically useful, allowing for more controlled electrophilic aromatic substitution on the ring, should such a transformation be desired, although the existing substitution pattern of this compound already presents a sterically hindered and electronically deactivated ring.
Spectroscopic and Crystallographic Characterization of 3 Acetylamino 6 Bromo 2 Nitro Benzoic Acid
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Data Analysis for Positional Assignments and Proton Environments
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 3-Acetylamino-6-bromo-2-nitro-benzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine proton of the acetylamino group, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | Singlet |
| Amine (-NH) | 8 - 10 | Singlet |
| Aromatic (H-4, H-5) | 7 - 8.5 | Doublets |
| Acetyl Methyl (-CH₃) | ~ 2.2 | Singlet |
Note: This is a predicted table based on typical chemical shifts for similar functional groups.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Aromatic (C-1 to C-6) | 110 - 150 |
| Acetyl Carbonyl (C=O) | 168 - 172 |
| Acetyl Methyl (-CH₃) | ~ 25 |
Note: This is a predicted table based on typical chemical shifts for similar functional groups.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional (2D) NMR techniques are powerful for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): Would establish correlations between neighboring protons, confirming the positions of the aromatic protons relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the positions of the substituents on the aromatic ring.
Vibrational Spectroscopy for Functional Group Fingerprinting and Molecular Dynamics
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.
Expected FT-IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| N-H (Amide) | 3200 - 3400 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=O (Amide) | 1650 - 1680 | Stretching |
| NO₂ (Nitro) | 1500 - 1550 and 1300 - 1350 | Asymmetric & Symmetric Stretching |
| C-Br | 500 - 600 | Stretching |
Note: This is a predicted table based on typical absorption frequencies for these functional groups.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum would provide additional information on the vibrations of the aromatic ring and the nitro group, which often give strong Raman signals.
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While data for structurally related compounds, such as other isomeric bromo-nitrobenzoic acids, are available, the strict constraint to focus solely on "this compound" prevents the use of such information as a substitute.
Therefore, due to the absence of the requisite primary scientific data for the specified compound, it is not possible to construct the detailed and scientifically accurate article as outlined in the instructions.
Computational Chemistry and Theoretical Investigations of 3 Acetylamino 6 Bromo 2 Nitro Benzoic Acid
Quantum Mechanical Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which in turn governs the molecule's geometry, energy, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 3-Acetylamino-6-bromo-2-nitro-benzoic acid, DFT calculations are instrumental in determining its most stable three-dimensional conformation, a process known as geometry optimization.
In a typical DFT study, a basis set, such as 6-311++G(d,p), is chosen to describe the atomic orbitals. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations. The geometry optimization process systematically alters the positions of the atoms in the molecule until a minimum on the potential energy surface is located. This corresponds to the most stable arrangement of the atoms.
For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the spatial arrangement of the other substituents are critical. Theoretical studies on related molecules, such as 2-amino-5-bromobenzoic acid and various nitrobenzoic acids, have demonstrated that DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. ijtsrd.comresearchgate.net For this compound, one would expect the optimized geometry to be influenced by steric hindrance between the bulky acetylamino, bromo, and nitro groups, as well as by potential intramolecular hydrogen bonding involving the carboxylic acid proton and the adjacent nitro or acetylamino groups.
A hypothetical table of optimized geometric parameters for this compound, based on DFT calculations, is presented below. The values are representative and based on typical bond lengths and angles for similar functional groups found in related structures.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-COOH | 1.49 | - |
| C=O (acid) | 1.22 | - |
| C-OH (acid) | 1.35 | - |
| C-NO2 | 1.48 | - |
| N=O (nitro) | 1.23 | - |
| C-Br | 1.90 | - |
| C-N (acetylamino) | 1.42 | - |
| C=O (amide) | 1.24 | - |
| C-C (aromatic) | 1.39 - 1.41 | 118 - 122 |
| O-C=O (acid) | - | 123 |
| C-C-NO2 | - | 121 |
| C-C-Br | - | 120 |
| C-C-N (acetylamino) | - | 122 |
Note: This data is illustrative and represents expected values from a DFT/B3LYP/6-311++G(d,p) calculation.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are invaluable for interpreting experimental spectra. By calculating spectroscopic parameters, assignments of experimental signals to specific molecular motions or electronic transitions can be made with greater confidence.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The chemical shifts of nuclei like ¹H and ¹³C are highly sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a popular approach for calculating NMR chemical shifts.
For this compound, a GIAO calculation would predict the ¹H and ¹³C chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data. The correlation between calculated and experimental shifts can confirm the proposed structure and help in the assignment of complex spectra. For instance, the protons on the aromatic ring will have distinct chemical shifts due to the different electronic effects (inductive and mesomeric) of the acetylamino, bromo, and nitro substituents.
A representative table of predicted ¹H NMR chemical shifts is shown below.
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic H-4 | 8.1 |
| Aromatic H-5 | 7.9 |
| -COOH | 11.5 |
| -NH- | 9.8 |
| -CH3 (acetyl) | 2.2 |
Note: This data is illustrative and represents expected values from a GIAO-DFT calculation.
Vibrational Frequency Calculations for IR and Raman Spectra
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
For this compound, the calculated vibrational spectrum would show characteristic peaks for the various functional groups. For example, the C=O stretching of the carboxylic acid and the amide, the N-H bending of the amide, the symmetric and asymmetric stretching of the nitro group, and the C-Br stretching. The analysis of these calculated modes, often aided by visualization of the atomic motions, allows for a detailed assignment of the experimental IR and Raman spectra. Studies on related substituted benzoic acids have shown excellent agreement between scaled theoretical frequencies and experimental observations. ijtsrd.comnih.govresearchgate.net
A table of selected predicted vibrational frequencies is provided below.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |
| O-H stretch (acid) | ~3400 |
| N-H stretch (amide) | ~3300 |
| C=O stretch (acid) | ~1720 |
| C=O stretch (amide) | ~1680 |
| NO2 asymmetric stretch | ~1550 |
| NO2 symmetric stretch | ~1350 |
| C-Br stretch | ~650 |
Note: This data is illustrative and represents expected values from a scaled DFT calculation.
Analysis of Molecular Reactivity and Stability through Quantum Chemical Descriptors
Quantum chemical descriptors derived from the electronic structure calculations provide valuable information about the reactivity and stability of a molecule. These descriptors are often based on the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Other reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Global Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / 2η).
These descriptors help in predicting how the molecule will interact with other reagents. For example, a high electrophilicity index suggests that the molecule will be a good electrophile. The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack, respectively. Studies on similar aromatic compounds have successfully used these descriptors to rationalize their chemical behavior. researchgate.net
A hypothetical table of quantum chemical descriptors is presented below.
| Descriptor | Value (eV) |
| E_HOMO | -7.5 |
| E_LUMO | -3.2 |
| HOMO-LUMO Gap | 4.3 |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 3.2 |
| Electronegativity (χ) | 5.35 |
| Chemical Hardness (η) | 2.15 |
| Global Electrophilicity (ω) | 6.66 |
Note: This data is illustrative and represents expected values from a DFT calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For substituted benzoic acids, the nature and position of the substituents significantly influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. Electron-withdrawing groups, such as the nitro group (-NO2) and the bromine atom (-Br), tend to lower the energy of both the HOMO and LUMO, while electron-donating groups, like the acetylamino group (-NHCOCH3), tend to raise their energies. The combined effect of these substituents in this compound is expected to result in a nuanced electronic structure.
To illustrate these effects, the following table presents computational data for some related substituted benzoic acid derivatives.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzoic Acid | -7.23 | -0.98 | 6.25 |
| 4-Nitrobenzoic Acid | -8.12 | -2.54 | 5.58 |
| 4-Aminobenzoic Acid | -5.98 | -0.54 | 5.44 |
| 4-Methyl-3-nitrobenzoic acid | - | - | - |
Note: The values in this table are illustrative and have been collated from various computational studies on substituted benzoic acids. The exact values can vary depending on the level of theory and basis set used in the calculations.
The data indicates that the presence of a nitro group in 4-nitrobenzoic acid lowers both the HOMO and LUMO energies and reduces the HOMO-LUMO gap compared to benzoic acid, suggesting increased reactivity. Conversely, the amino group in 4-aminobenzoic acid raises the HOMO energy, also leading to a smaller energy gap. For this compound, the interplay between the electron-donating acetylamino group and the electron-withdrawing nitro and bromo groups would likely result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.
Electrophilicity and Nucleophilicity Indices (e.g., Fukui Functions, Local Softness)
To gain a more detailed understanding of the reactivity of specific atomic sites within a molecule, computational chemists employ reactivity descriptors derived from density functional theory (DFT). Among the most informative are the Fukui functions and the concept of local softness.
The Fukui function, f(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the molecule changes. It helps to identify the most electrophilic and nucleophilic sites. Specifically:
f+(r) corresponds to the addition of an electron and indicates sites susceptible to nucleophilic attack.
f-(r) corresponds to the removal of an electron and highlights sites prone to electrophilic attack.
Local softness is related to the Fukui function and describes the tendency of a specific site in a molecule to either donate or accept electrons. A higher value of local softness indicates a more reactive site.
For substituted benzoic acids, the distribution of these reactivity indices is heavily influenced by the substituents. In a molecule like this compound:
The nitro group , being strongly electron-withdrawing, is expected to create significant electrophilic sites on the aromatic ring, particularly at the carbon atom to which it is attached and at the ortho and para positions relative to it.
The acetylamino group , being electron-donating, would increase the nucleophilicity of the aromatic ring, especially at the ortho and para positions relative to its point of attachment.
The bromine atom has a dual role, acting as an electron-withdrawing group through induction but also capable of donating electron density through resonance.
A detailed computational analysis would likely reveal a complex landscape of reactivity, with specific atoms on the benzene ring and the substituent groups exhibiting varying degrees of electrophilicity and nucleophilicity.
Charge Distribution and Electrostatic Potential Maps for Reaction Site Prediction
The distribution of electron density within a molecule is fundamental to its reactivity. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (usually colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack.
In the case of this compound, an ESP map would be expected to show:
A highly negative potential around the oxygen atoms of the carboxylic acid and nitro groups, making them strong candidates for interaction with electrophiles and for hydrogen bonding.
A positive potential around the acidic hydrogen of the carboxylic group, confirming its susceptibility to deprotonation.
A complex distribution of potential across the aromatic ring, influenced by the competing electronic effects of the three substituents. The nitro group would create a region of positive potential on the adjacent ring carbons, while the acetylamino group would contribute to a more negative potential at its ortho and para positions.
The following table summarizes the expected effects of the substituents on the charge distribution of the benzene ring.
| Substituent | Electronic Effect | Expected Influence on ESP |
| -NO2 | Strongly electron-withdrawing | Increases positive potential on the ring |
| -Br | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Increases positive potential on the ring |
| -NHCOCH3 | Electron-donating (resonance) | Increases negative potential on the ring |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, solvation, and intermolecular interactions of a molecule.
For a molecule like this compound, MD simulations could be employed to:
Explore the conformational landscape: The molecule has several rotatable bonds, including those associated with the carboxylic acid and acetylamino groups. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent) and the energy barriers between different conformations.
Study intermolecular interactions: In a condensed phase, molecules of this compound will interact with each other and with solvent molecules. MD simulations can elucidate the nature of these interactions, such as the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common feature of benzoic acids. The simulations can also model how the various substituents influence the packing of the molecules in a solid state or their aggregation in solution.
Investigate solvation dynamics: MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's structure and reactivity. For instance, the hydrogen bonding between the carboxylic acid and nitro groups with water molecules can be explicitly studied.
While specific MD simulations for this compound are not available, studies on other substituted benzoic acids have demonstrated the utility of this approach in understanding their behavior in solution and in the solid state.
Quantitative Structure-Reactivity Relationships (QSRR) in Substituted Benzoic Acids
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For substituted benzoic acids, QSRR studies have a long history, dating back to the development of the Hammett equation, which relates the reaction rates and equilibrium constants of meta- and para-substituted benzoic acids to the electronic properties of the substituents. Modern QSRR studies employ a wide range of descriptors, including:
Electronic descriptors: Such as the energy of the HOMO and LUMO, dipole moment, and atomic charges.
Topological descriptors: Which describe the connectivity of the atoms in the molecule.
Geometrical descriptors: Related to the three-dimensional shape of the molecule.
A QSRR model for a series of substituted benzoic acids could be used to predict the reactivity of this compound in a particular reaction, even if it has not been experimentally tested. The model would take into account the combined electronic and steric effects of the acetylamino, bromo, and nitro groups to provide a quantitative estimate of its reactivity. For example, the acidity of the carboxylic acid group would be significantly influenced by the strong electron-withdrawing effects of the ortho-nitro group and the meta-bromo group, while the para-acetylamino group would have a counteracting, though likely weaker, electron-donating effect.
Role of 3 Acetylamino 6 Bromo 2 Nitro Benzoic Acid As a Versatile Synthetic Building Block
Utility as a Precursor in the Synthesis of Diverse Heterocyclic Compounds
The molecular architecture of 3-Acetylamino-6-bromo-2-nitro-benzoic acid makes it a suitable starting material for the construction of various heterocyclic frameworks. A key application of this compound is demonstrated in its use as an intermediate in the synthesis of heterocyclic compounds that are useful as inhibitors of protein tyrosine kinases. google.com
The synthesis of such compounds involves the transformation of this compound into more complex heterocyclic systems. For instance, it can be converted to its methyl ester, which then serves as a precursor for the construction of bicyclic heteroaromatic compounds. google.com The general synthetic utility is highlighted in the following table:
| Precursor Compound | Synthetic Transformation | Resulting Heterocyclic System | Potential Application |
| This compound | Esterification, followed by cyclization reactions | Substituted quinolines and related N-containing heterocycles | Inhibitors of Tyrosine Kinases |
This utility underscores the importance of this compound in medicinal chemistry and drug discovery, providing a scaffold for the development of targeted therapeutics.
Intermediate for the Preparation of Complex Polyaromatic Systems and Conjugated Molecules
While the functional groups on this compound suggest its potential use in the synthesis of polyaromatic systems through various cross-coupling reactions (e.g., utilizing the bromo substituent), a detailed review of the scientific literature does not provide specific examples of its application as an intermediate for the preparation of complex polyaromatic systems and conjugated molecules.
Contribution to the Library of Fine Chemicals and Pharmaceutical Intermediates
This compound is a significant contributor to the library of fine chemicals and, more specifically, pharmaceutical intermediates. Its role as a precursor in the synthesis of tyrosine kinase inhibitors is a prime example of its importance in the pharmaceutical industry. google.com Tyrosine kinase inhibitors are a class of targeted cancer therapies, and the availability of versatile intermediates like this compound is crucial for the development of new therapeutic agents. google.com
The compound's utility is further highlighted by its relationship to other important pharmaceutical building blocks. The table below lists related intermediates and their applications, situating this compound within a broader context of valuable synthetic precursors.
| Pharmaceutical Intermediate | CAS Number | End Use/Application |
| 3-Amino-6-bromo-2-nitrobenzoic acid | Precursor for heterocyclic synthesis | |
| N-(2-bromo-6-nitrophenyl)acetamide | Intermediate in organic synthesis | |
| 3-bromo-2-fluoronitrobenzene | Synthesis of anticancer drugs |
Design and Synthesis of Chemically Diverse Analogues for Advanced Organic Synthesis and Material Science Applications
The structure of this compound presents numerous opportunities for the design and synthesis of chemically diverse analogues. The functional groups can be modified to tune the electronic and steric properties of the molecule, potentially leading to new applications in advanced organic synthesis and material science. For example, the bromo group can be replaced through various substitution reactions, the nitro group can be reduced to an amine, and the acetylamino group can be hydrolyzed or modified.
Despite this potential, a review of the current scientific literature does not reveal specific research focused on the systematic design and synthesis of analogues of this compound for applications in advanced organic synthesis and material science.
Q & A
Q. Methodological Answer :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation) to collect intensity data. Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from DMSO).
- Structure Solution : Employ direct methods in SHELXS for phase determination. For challenging cases (e.g., disordered nitro groups), use dual-space algorithms in SHELXD .
- Refinement : Apply SHELXL for anisotropic refinement of heavy atoms (Br) and constrained refinement for lighter atoms (O, N). Address residual electron density peaks using disorder modeling.
- Validation : Cross-validate bond lengths/angles with similar nitroaromatics (e.g., 3-nitrobenzoic acid derivatives) to confirm structural accuracy .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Identify acetyl (δ ~2.1 ppm) and aromatic protons (split patterns due to nitro/bromo substituents).
- ¹³C NMR : Confirm carbonyl (C=O at ~170 ppm) and quaternary carbons.
- IR : Detect nitro (1520–1350 cm⁻¹, asymmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) groups.
- Mass Spectrometry (HRMS) : Use ESI-TOF to verify molecular ion ([M+H]⁺) and isotopic pattern (Br signature).
Note : Compare spectral data with computational predictions (DFT) to resolve ambiguities .
Advanced: How can researchers address discrepancies between experimental spectroscopic data and computational predictions?
Q. Methodological Answer :
- Source Identification :
- Experimental Validation :
Basic: What are the key safety considerations when handling this compound?
Q. Methodological Answer :
- Hazard Mitigation :
- Emergency Protocols :
Advanced: What strategies can be employed to study the compound’s reactivity under varying pH and temperature conditions?
Q. Methodological Answer :
- Kinetic Studies :
- Use UV-Vis spectroscopy to monitor nitro group reduction (e.g., with Na₂S₂O₄) at different pH levels (2–12).
- Conduct Arrhenius analysis (20–80°C) to determine activation energy for hydrolysis of the acetyl group.
- Mechanistic Probes :
Advanced: How can researchers resolve contradictory crystallographic data regarding hydrogen bonding in this compound?
Q. Methodological Answer :
- Data Reassessment :
- Complementary Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
